molecular formula C8H3Cl2NO2 B154727 5,6-dichloro-1H-indole-2,3-dione CAS No. 1677-48-1

5,6-dichloro-1H-indole-2,3-dione

Cat. No. B154727
CAS RN: 1677-48-1
M. Wt: 216.02 g/mol
InChI Key: KIFKRDLEAQUAAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and reagents. For example, the first paper describes a domino reaction to synthesize isochromeno[4,3-b]indol-5(11H)-one derivatives from 2,2-dihydroxyindene-1,3-dione and aromatic amines, yielding products in 60–85% yield with excellent regioselectivity . This indicates that similar methods could potentially be adapted for the synthesis of 5,6-dichloro-1H-indole-2,3-dione.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through XRD-single-crystal analysis . This suggests that XRD analysis could be a valuable tool for determining the molecular structure of 5,6-dichloro-1H-indole-2,3-dione.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The first paper's domino reaction approach indicates that indole derivatives can be used to assemble polyheterocyclic scaffolds . This implies that 5,6-dichloro-1H-indole-2,3-dione could also be a candidate for forming complex molecular structures through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are crucial for their practical applications. The second paper discusses the synthesis and characterization of a novel indole derivative, including its IR, UV–Vis., MS, CHN-, 1H, and 13C NMR analysis . These techniques could be applied to 5,6-dichloro-1H-indole-2,3-dione to determine its properties. Additionally, the non-linear optical (NLO) properties and thermal activity of the compound were evaluated, which could be relevant for the analysis of 5,6-dichloro-1H-indole-2,3-dione as well.

Scientific Research Applications

Chemosensor Development

5,6-Dichloro-1H-indole-2,3-dione, a derivative of 1H-indole-2,3-dione, has shown potential in the development of chemosensors. A study demonstrated that 1H-indole-2,3-dione could selectively detect Fe3+ ions through enhanced absorption in the ultraviolet region, indicating its usefulness in metal ion sensing applications (Fahmi et al., 2019).

Anticorrosion and Antibacterial Properties

Compounds derived from indole-2,3-dione, including its chlorinated variants, have been found to exhibit significant anticorrosion and antibacterial activities. These properties are particularly beneficial in the development of protective coatings for metals and for use in environments prone to bacterial contamination (Miao, 2014).

Synthesis of Heterocyclic Compounds

Indole-2,3-dione, including its chlorinated derivatives, serves as a versatile substrate for synthesizing a wide range of heterocyclic compounds. These compounds are crucial in drug synthesis and have diverse biological and pharmacological properties (Garden & Pinto, 2001).

Antibacterial and Antifungal Studies

Research has shown that sulfur-containing Schiff base complexes derived from chlorinated indole-2,3-diones exhibit potent antibacterial and antifungal properties. These compounds' efficacy against various pathogenic strains highlights their potential in developing new antimicrobial agents (Malik et al., 2010).

Antituberculosis Activity

Derivatives of 5,6-dichloro-1H-indole-2,3-dione have been evaluated for their antituberculosis activity. Some derivatives, particularly those involving thiosemicarbazones, demonstrated significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential in tuberculosis treatment (Karalı et al., 2007).

Coordination Chemistry with Metals

Palladium(II) and platinum(II) complexes with Schiff bases derived from indole-2,3-diones, including chlorinated variants, have shown promise in coordination chemistry. These complexes exhibit biocidal properties and could have applications in various biomedical fields (Sharma et al., 2009).

properties

IUPAC Name

5,6-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFKRDLEAQUAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451737
Record name 5,6-dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-1H-indole-2,3-dione

CAS RN

1677-48-1
Record name 5,6-Dichloroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Varano, D Catarzi, V Colotta, FR Calabri… - Bioorganic & medicinal …, 2005 - Elsevier
A new set of 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates (2–18), bearing different substituents (COOEt, Cl, Br, CH 3 , and COOH) at position-1, were synthesized in order to …
Number of citations: 74 www.sciencedirect.com

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